Cas no 52709-42-9 (BENZYLGLYOXYLATE; >97%DISCONTINUED 04/04/01)
BENZYLGLYOXYLATE; >97%DISCONTINUED 04/04/01 Chemical and Physical Properties
Names and Identifiers
-
- benzyl 2-oxoacetate
- SY324673
- DTXSID80451632
- AT38822
- BENZYLGLYOXYLATE; >97%DISCONTINUED 04/04/01
- SCHEMBL26288
- BENZYL GLYOXYLATE
- 52709-42-9
- Oxo-Acetic Acid Benzyl Ester
- DA-20089
- glyoxylic acid benzyl ester
- Acetic acid, oxo-, phenylmethyl ester
- MFCD00066243
- Benzyl2-oxoacetate
- AKOS006272972
- benzyl glyoxalate
-
- Inchi: 1S/C9H8O3/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-6H,7H2
- InChI Key: TVWUWTZLQRMAKS-UHFFFAOYSA-N
- SMILES: O=CC(OCC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 164.047344113g/mol
- Monoisotopic Mass: 164.047344113g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 43.4Ų
BENZYLGLYOXYLATE; >97%DISCONTINUED 04/04/01 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1219914-5g |
benzyl 2-oxoacetate |
52709-42-9 | 95% | 5g |
$1285 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1219914-1g |
benzyl 2-oxoacetate |
52709-42-9 | 95% | 1g |
$665 | 2025-02-20 | |
| 1PlusChem | 1P00DBZ1-1g |
Benzyl glyoxylate |
52709-42-9 | ≥95% | 1g |
$1158.00 | 2024-04-30 | |
| A2B Chem LLC | AG21245-1g |
Benzyl 2-oxoacetate |
52709-42-9 | ≥95% | 1g |
$998.00 | 2024-04-19 | |
| eNovation Chemicals LLC | Y1219914-1g |
benzyl 2-oxoacetate |
52709-42-9 | 95% | 1g |
$665 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1219914-5g |
benzyl 2-oxoacetate |
52709-42-9 | 95% | 5g |
$1285 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1219914-1g |
benzyl 2-oxoacetate |
52709-42-9 | 95% | 1g |
$665 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1219914-5g |
benzyl 2-oxoacetate |
52709-42-9 | 95% | 5g |
$1285 | 2024-07-28 |
BENZYLGLYOXYLATE; >97%DISCONTINUED 04/04/01 Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on BENZYLGLYOXYLATE; >97%DISCONTINUED 04/04/01
Research Briefing on BENZYLGLYOXYLATE (CAS: 52709-42-9) and Its Discontinuation Status
BENZYLGLYOXYLATE (CAS: 52709-42-9), a chemical compound with a purity of >97%, was officially discontinued on April 4, 2001. This discontinuation has prompted renewed interest in understanding its historical applications, synthetic pathways, and potential alternatives in modern chemical and pharmaceutical research. This briefing consolidates the latest findings related to this compound, its properties, and the implications of its discontinuation for ongoing research.
Historically, BENZYLGLYOXYLATE was utilized as a key intermediate in the synthesis of various pharmaceutical agents, particularly in the development of glycoconjugates and glyoxylate derivatives. Its high purity (>97%) made it a preferred choice for precision chemical reactions. Recent literature reviews indicate that the discontinuation was likely due to shifts in industrial priorities, regulatory constraints, or the emergence of more efficient synthetic routes. However, the exact reasons remain speculative due to limited publicly available documentation.
Recent studies have explored the potential of BENZYLGLYOXYLATE analogs to fill the gap left by its discontinuation. For instance, researchers have investigated ethyl glyoxylate and other alkyl glyoxylates as substitutes, noting their comparable reactivity and improved stability under standard laboratory conditions. Computational chemistry approaches, such as density functional theory (DFT) calculations, have been employed to predict the reactivity and thermodynamic stability of these analogs, providing a theoretical foundation for their adoption in synthetic workflows.
In addition to synthetic alternatives, advancements in biocatalysis have opened new avenues for producing glyoxylate derivatives. Enzymatic methods using engineered aldolases or transaminases have demonstrated high yields and enantioselectivity, addressing some of the limitations associated with traditional chemical synthesis. These biocatalytic processes align with the growing emphasis on green chemistry and sustainable manufacturing practices in the pharmaceutical industry.
The discontinuation of BENZYLGLYOXYLATE also underscores the importance of robust chemical inventory management and the need for contingency planning in research laboratories. Institutions relying on discontinued compounds must now prioritize the identification of viable alternatives or develop in-house synthesis protocols. This challenge has spurred collaborations between academia and industry to create centralized databases for tracking chemical availability and sourcing recommendations.
In conclusion, while BENZYLGLYOXYLATE (CAS: 52709-42-9) is no longer commercially available, its legacy persists in the form of ongoing research into alternative compounds and synthetic methodologies. The discontinuation has catalyzed innovation in glyoxylate chemistry, with a focus on sustainability, efficiency, and scalability. Future directions may include the development of novel catalytic systems and the integration of machine learning tools to accelerate the discovery of high-performance substitutes.
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